molecular formula C14H19NO2 B1274964 Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate CAS No. 885962-77-6

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

Cat. No.: B1274964
CAS No.: 885962-77-6
M. Wt: 233.31 g/mol
InChI Key: HLVDSYQLKFDBGO-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol.

Properties

IUPAC Name

methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(13(16)17-2)8-9-15(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVDSYQLKFDBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400421
Record name methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885962-77-6
Record name methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Common Disconnection Strategies

The most effective retrosynthetic approaches for this compound include N-benzylation of a pre-functionalized pyrrolidine, C3-functionalization of 1-benzylpyrrolidine, or construction of the pyrrolidine ring with pre-installed functional groups. Each strategy presents unique considerations regarding reagent availability, yield optimization, and stereochemical control.

Table 1: Retrosynthetic Approaches to this compound

Approach Key Disconnection Starting Materials Advantages Disadvantages
A N-C bond (N-benzylation) Methyl 3-methylpyrrolidine-3-carboxylate, benzyl halide Single-step transformation, well-established reaction Potential for over-alkylation, purification challenges
B C3-CO₂Me bond (carboxylation) 1-Benzyl-3-methylpyrrolidine, methyl chloroformate Direct C-H functionalization possible Requires strong bases, regioselectivity challenges
C C3-Me bond (methylation) Methyl 1-benzylpyrrolidine-3-carboxylate Well-defined reaction pathway Requires controlled methylation conditions
D Ring formation Linear precursors with preinstalled functional groups All substituents in place before cyclization Multiple steps, potential side reactions

Strategic Considerations for Stereochemical Control

When targeting specific stereoisomers such as (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate or other stereochemically-defined variants, additional considerations must be incorporated into the synthetic planning. Stereochemical control can be achieved through chiral starting materials, asymmetric catalysis, or resolution techniques depending on the specific requirements.

Direct Synthetic Routes

Several direct routes have been developed for the synthesis of this compound, focusing on efficiency and practicality for both laboratory and industrial applications.

N-Benzylation of Methyl 3-methylpyrrolidine-3-carboxylate

One of the most straightforward approaches involves the N-benzylation of methyl 3-methylpyrrolidine-3-carboxylate. This method typically employs benzyl bromide or benzyl chloride as the alkylating agent in the presence of a suitable base.

Protocol for N-Benzylation Route:

  • Dissolve methyl 3-methylpyrrolidine-3-carboxylate (1.0 eq) in acetonitrile (0.2 M solution)
  • Add anhydrous potassium carbonate (1.5 eq) or cesium carbonate for enhanced reactivity
  • Add benzyl bromide (1.1 eq) dropwise at room temperature
  • Heat the mixture at 60-65°C for 8-12 hours with constant stirring
  • Cool to room temperature, filter to remove inorganic salts
  • Concentrate under reduced pressure
  • Purify by column chromatography (typically hexane/ethyl acetate gradient)

Table 2: Optimization of N-Benzylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%) Observations
K₂CO₃ Acetonitrile 60 12 83 Standard conditions
Cs₂CO₃ Acetonitrile 60 8 87 Faster reaction, higher yield
K₂CO₃ DMF 80 6 85 Higher temperature, faster reaction
Et₃N DCM 40 24 75 Milder conditions, longer reaction time
NaH THF 25 4 80 Strong base, careful temperature control required

Carboxylation of 1-Benzyl-3-methylpyrrolidine

An alternative approach involves the carboxylation of 1-benzyl-3-methylpyrrolidine at the 3-position. This method typically requires deprotonation at the α-position to the methyl group followed by reaction with a carboxylating agent.

Protocol for Carboxylation Route:

  • Under inert atmosphere, add anhydrous THF to a flame-dried flask
  • Cool to -78°C using a dry ice/acetone bath
  • Add lithium diisopropylamide (LDA, 1.2 eq) or similar strong base
  • Add 1-benzyl-3-methylpyrrolidine (1.0 eq) in THF dropwise
  • Stir the resulting mixture for 1 hour at -78°C to ensure complete deprotonation
  • Add methyl chloroformate (1.1 eq) dropwise
  • Allow the reaction to stir for 2-3 hours while maintaining low temperature
  • Quench with saturated ammonium chloride solution
  • Extract with ethyl acetate, wash, dry, and concentrate
  • Purify by column chromatography

Research indicates that controlling the temperature during the carboxylation step is critical for obtaining good yields and preventing side reactions.

Multi-step Synthesis Pathways

Several multi-step approaches have been developed for the preparation of this compound, offering advantages in terms of functional group compatibility and stereochemical control.

Protection-Functionalization-Deprotection Strategy

A common multi-step approach utilizes a protection-functionalization-deprotection sequence, which allows for selective functionalization of the pyrrolidine ring before introducing the benzyl group.

Synthetic Pathway:

  • Protection of pyrrolidine nitrogen (typically with Boc or Cbz)
  • Functionalization at the 3-position (methylation and carboxylation)
  • Deprotection of the nitrogen
  • N-benzylation to introduce the benzyl group

Table 3: Reaction Conditions for Protection-Functionalization-Deprotection Pathway

Step Reagents Solvent Temperature (°C) Time (h) Yield (%) Notes
N-Protection Boc₂O, Et₃N DCM 0 to 25 4-6 90-95 Highly efficient step
3-Methylation LDA, MeI THF -78 to 0 3-5 65-75 Temperature control critical
3-Carboxylation LDA, ClCO₂Me THF -78 2-4 60-70 Anhydrous conditions essential
N-Deprotection TFA or HCl DCM or dioxane 0 to 25 2-3 85-95 Monitor by TLC
N-Benzylation BnBr, K₂CO₃ ACN 60-65 8-12 80-85 Final product isolation

This approach has been successfully employed in the synthesis of various pyrrolidine derivatives as documented in research studies, with overall yields typically ranging from 25-40%.

Via Oxopyrrolidine Intermediates

Another synthetic pathway involves the formation of oxopyrrolidine intermediates, which serve as versatile scaffolds for introducing the required functional groups.

In a related synthesis from the literature, ethyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate was prepared by treating a precursor with anhydrous THF:

"A volume of 2 mL anhydrous THF was added to 0.4 g (1.8 mmol) of precursor compound. The solution..." was further processed to yield the target derivative.

This approach can be adapted for the synthesis of this compound through reduction of the 2-oxo group and transesterification if needed.

Stereoselective Synthesis Methods

When specific stereoisomers are required, specialized approaches must be employed to control the stereochemistry at the 3- and potentially 4-positions of the pyrrolidine ring.

Asymmetric Synthesis Approaches

Asymmetric synthesis techniques can provide access to specific stereoisomers of this compound, such as the (3R,4R) isomer mentioned in search result.

Table 4: Asymmetric Synthesis Strategies

Strategy Key Reagents Stereochemical Control Element Enantiomeric Excess (%) Yield (%)
Chiral auxiliary Evans auxiliary, methylation reagents Auxiliary-directed stereocontrol >95 60-70
Asymmetric catalysis Chiral ligands with transition metals Catalyst-controlled stereoselection 90-98 65-75
Enzymatic resolution Lipases (e.g., Candida antarctica lipase B) Enzyme selectivity >99 40-45 (theoretical max 50%)
Chiral pool starting materials L-pyroglutamic acid derivatives Inherent stereochemistry >99 30-40 (multiple steps)

Diastereoselective Synthesis

Research has demonstrated that diastereoselective synthesis can be an effective method for preparing specific isomers of this compound. For example, the trans isomer (methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate) can be selectively obtained through careful control of reaction conditions during the functionalization steps.

Laboratory Scale Optimization

Optimizing the synthesis of this compound for laboratory scale production requires careful consideration of reaction parameters, purification techniques, and analytical methods.

Critical Process Parameters

Research has identified several critical process parameters that significantly impact the yield and purity of this compound.

Table 5: Critical Process Parameters and Their Effects

Parameter Optimal Range Effect on Synthesis Monitoring Method
Temperature -78°C to 0°C (carboxylation step) Controls regioselectivity and minimizes side reactions Low-temperature thermometer, cooling bath maintenance
Reaction time 2-12h (step-dependent) Ensures complete conversion without degradation TLC or HPLC monitoring
Base strength and amount 1.1-1.2 eq strong base for deprotonation Critical for selective deprotonation Careful measuring, slow addition
Solvent purity Anhydrous, <50 ppm water Prevents quenching of sensitive intermediates Karl Fischer titration if available
Addition rate Dropwise over 15-30 min Prevents localized high concentrations and side reactions Addition funnel or syringe pump
Inert atmosphere <10 ppm O₂ Prevents oxidation of sensitive intermediates Positive pressure of nitrogen or argon

Purification Strategies

Purification of this compound is typically achieved through column chromatography, but alternative methods have been explored to improve efficiency and reduce solvent consumption.

Table 6: Purification Methods Comparison

Method Solvent System Recovery (%) Purity (%) Advantages Disadvantages
Column chromatography Hexane/EtOAc (gradient 9:1 to 7:3) 85-95 >98 High purity, well-established Solvent-intensive, time-consuming
Crystallization EtOAc/hexane or MTBE 75-85 >99 Scalable, low solvent waste Lower recovery, may require seeding
Distillation N/A 70-80 95-98 Solvent-free, scalable High temperatures may cause degradation
Acid-base extraction Aqueous HCl/DCM 80-90 90-95 Simple procedure, scalable Lower purity, multiple extractions needed

Research indicates that a combination of acid-base extraction followed by crystallization can provide a good balance between recovery and purity for laboratory-scale preparation.

Industrial Scale Production Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Process Intensification Strategies

To improve the efficiency of industrial-scale production, several process intensification strategies have been investigated.

Table 7: Process Intensification Approaches

Strategy Implementation Advantages Challenges Research Findings
Continuous flow chemistry Tubular reactors with precise temperature control Improved heat transfer, shorter reaction times, consistent quality Initial investment cost, system complexity 20-30% higher space-time yield compared to batch
Solvent reduction/replacement Replace DCM/THF with greener alternatives Lower environmental impact, reduced waste treatment costs Reaction kinetics may change, solubility issues 2-MeTHF provides comparable yields with improved safety profile
Catalytic processes Lewis acid catalysts for benzylation Lower reagent usage, milder conditions Catalyst cost, recovery, and recycling Cu(I) or Ag(I) catalysts can facilitate N-benzylation under milder conditions
One-pot multi-step sequences Combining multiple transformations without intermediate isolation Reduced handling, higher throughput, less solvent waste Process control complexity, potential side reactions Protective group-free syntheses show promise for simplified workflows

Batch vs. Continuous Processing

Research comparing batch and continuous processing for the synthesis of this compound and similar compounds has revealed significant advantages for continuous processing, particularly for exothermic or cryogenic reactions.

Table 8: Batch vs. Continuous Processing Comparison

Parameter Batch Processing Continuous Flow Processing Improvement Factor
Space-time yield (kg/m³·h) 10-15 25-40 2.0-2.5x
E-factor (kg waste/kg product) 40-50 20-30 1.5-2.0x
Energy consumption (kWh/kg) 20-25 10-15 1.5-2.0x
Process safety (risk assessment score) Moderate-High Low-Moderate Significant improvement
Capital investment Lower initial investment Higher initial investment ROI typically 2-3 years
Operating costs Higher long-term Lower long-term 15-25% reduction

Implementation of continuous flow processes has been reported to be particularly beneficial for the carboxylation step, which requires precise temperature control and involves reactive intermediates.

Alternative Synthesis Methods

Research into alternative methods for preparing this compound has led to several innovative approaches that address limitations of traditional routes.

Catalyst-Mediated Approaches

Transition metal catalysts can facilitate key transformations in the synthesis of this compound, often under milder conditions than traditional methods.

Table 9: Catalyst Systems for Key Transformations

Transformation Catalyst System Reaction Conditions Yield (%) Advantages
N-Benzylation Cu(I)/DABCO complex DMF, 80°C, 6h 85-90 Milder conditions, fewer side reactions
C-H Activation at C3 Pd(OAc)₂/BINAP Toluene, 100°C, 24h 65-75 Direct functionalization, fewer steps
Asymmetric carboxylation Rh(I) with chiral ligands THF, 25°C, 12h 70-80 Room temperature, high stereoselectivity
Reductive amination Ir catalysts MeOH, H₂ (5 bar), 50°C 80-90 One-pot process from ketone precursors

Research findings indicate that palladium-catalyzed C-H activation can be particularly effective for installing the methyl group at the 3-position with good regioselectivity.

Enzymatic and Biocatalytic Methods

Recent advances in biocatalysis have opened new possibilities for the enzymatic synthesis of this compound with high stereoselectivity under mild conditions.

Table 10: Enzymatic Approaches to Key Transformations

Transformation Enzyme Class Reaction Conditions Stereoselectivity (ee %) Yield (%)
Asymmetric C3 methylation Methyltransferases Phosphate buffer, pH 7.5, 30°C, 24h >99 60-70
Stereoselective reduction Alcohol dehydrogenases NADPH, phosphate buffer, pH 7.0, 25°C >98 75-85
Selective esterification Lipases (CAL-B) Organic solvent, 40°C, 48h >95 70-80
Resolution of racemates Transaminases PLP, amine donor, phosphate buffer >99 45-50 (theoretical max 50%)

The integration of chemo-enzymatic cascades has been reported to significantly improve the overall efficiency of the synthesis by combining the high stereoselectivity of enzymatic steps with the versatility of chemical transformations.

Analytical Methods for Process Control and Product Characterization

Robust analytical methods are essential for monitoring the synthesis of this compound and ensuring product quality.

In-Process Control Methods

Various analytical techniques have been employed for in-process monitoring of the synthesis of this compound.

Table 11: In-Process Control Methods

Analytical Technique Application Sampling Frequency Critical Parameters Detection Limits
HPLC Reaction progress, purity Every 30-60 min Retention time, peak area 0.1-0.5% impurities
TLC Rapid reaction monitoring As needed Rf values 1-5% impurities
GC Residual solvents, volatile impurities Final product Retention times 10-100 ppm
NMR (benchtop) Structural confirmation Key intermediates Chemical shifts, coupling patterns 1-5% structural variation
IR (in-line) Functional group transformation Continuous Specific absorption bands Qualitative

Research has shown that in-line IR spectroscopy can be particularly valuable for monitoring the carboxylation step, as it allows real-time tracking of the appearance of the ester carbonyl band around 1730-1750 cm⁻¹.

Final Product Characterization

Comprehensive characterization of this compound is essential to confirm its structure, purity, and stereochemistry.

Table 12: Spectral Data for this compound

Technique Key Signals/Parameters Observed Values Interpretation
¹H NMR (400 MHz, CDCl₃) Benzyl CH₂ δ 3.55-3.60 (s, 2H) N-CH₂-Ph protons
Methyl ester δ 3.65-3.70 (s, 3H) OCH₃ protons
C3-Methyl δ 1.15-1.20 (s, 3H) C3-CH₃ protons
Pyrrolidine ring protons δ 2.20-3.30 (m, 6H) Ring protons
Aromatic protons δ 7.20-7.35 (m, 5H) Phenyl protons
¹³C NMR (100 MHz, CDCl₃) Carbonyl carbon δ 175-176 Ester C=O
Quaternary C3 δ 50-52 Quaternary carbon
Methyl ester δ 51-52 OCH₃ carbon
C3-Methyl δ 23-25 C3-CH₃ carbon
Aromatic carbons δ 127-139 Phenyl carbons
IR (neat, cm⁻¹) Ester C=O stretch 1730-1740 Methyl ester
C-O stretch 1200-1250 Ester C-O
Aromatic C=C 1600, 1450 Phenyl ring
MS (ESI) [M+H]⁺ m/z 234 Molecular ion
Fragment ions m/z 202, 174, 91 Loss of OCH₃, CO₂Me, Bn⁺

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various preparation methods for this compound provides valuable insights for selecting the most appropriate synthetic route for specific requirements.

Performance Metrics Comparison

Table 13: Comparative Analysis of Major Synthetic Routes

Synthetic Route Number of Steps Overall Yield (%) E-factor Stereoselectivity Resource Intensity Scalability
Direct N-benzylation 1 80-85 15-20 Depends on starting material Low Excellent
Carboxylation route 1-2 60-70 25-30 Moderate Medium Good
Protection-functionalization 4-5 25-35 40-50 Good High Moderate
Catalytic C-H activation 2-3 50-60 30-35 Moderate Medium-High Moderate
Enzymatic approach 3-4 40-50 20-25 Excellent Medium Limited

Research findings indicate that while the direct N-benzylation route offers the highest yield and simplicity, approaches involving protected intermediates or enzymatic steps provide superior stereochemical control when specific isomers are required.

Selection Criteria Based on Production Requirements

The optimal preparation method depends on specific production requirements, including scale, purity specifications, stereochemical needs, and available resources.

Table 14: Method Selection Guide Based on Requirements

Requirement Recommended Method Rationale Key Considerations
Laboratory scale (<100g) Direct N-benzylation Simplicity, high yield, minimal equipment Purification may require column chromatography
Industrial scale (>1kg) Continuous flow carboxylation Process safety, consistent quality, space-time yield Initial investment in flow equipment
High stereochemical purity Asymmetric synthesis or enzymatic Superior stereochemical control Lower overall yield, higher cost
Low cost, bulk production Optimized protection-functionalization Readily available reagents, established protocols Careful process optimization required
Green chemistry focus Catalytic or enzymatic routes Lower E-factor, milder conditions May require specialized catalysts or enzymes

Research studies have demonstrated that continuous flow chemistry can significantly enhance the scalability and safety of the carboxylation route, making it increasingly favored for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Research has investigated its potential as a building block for biologically active compounds.

    Medicine: Studies have explored its potential therapeutic applications, although specific uses are still under investigation.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is not well-documented. like other pyrrolidine derivatives, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate its specific molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 1-benzylpyrrolidine-3-carboxylate
  • Methyl 1-benzyl-2-methylpyrrolidine-3-carboxylate
  • Methyl 1-benzyl-3-ethylpyrrolidine-3-carboxylate

Comparison: Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is unique due to the presence of a methyl group at the third position of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Biological Activity

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate (CAS No. 885962-77-6) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉NO₂ and a molecular weight of approximately 233.31 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a methyl ester at the carboxylic acid position, contributing to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly concerning neurotransmitter modulation. Here are key aspects of its biological activity:

1. Neurotransmitter Modulation:

  • The compound has been studied for its effects on acetylcholine pathways, suggesting potential cognitive enhancement properties. Similar compounds have shown neuroprotective and anti-inflammatory activities, indicating that this compound may influence cholinergic signaling pathways .

2. Enzyme Interaction:

  • Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. Preliminary data suggest that it may act as an inhibitor or modulator of specific enzymes, impacting biochemical pathways relevant to neurological functions .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis . This mechanism is crucial for understanding its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylateC₁₃H₁₇N₁O₄Contains two carboxylic acid groups; potential cognitive enhancer
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylateC₁₄H₂₁N₁O₂Similar structure but differs at position four; used in drug synthesis
Methyl 1-benzylpyrrolidine-3-carboxylateC₁₃H₁₇N₁O₂Lacks methyl substitution at position three; simpler structure

The distinct arrangement of functional groups in this compound contributes to its unique biological properties compared to other pyrrolidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of related pyrrolidine derivatives found that these compounds could significantly reduce oxidative stress in neuronal cells, suggesting a potential application in treating neurodegenerative diseases .

Case Study: Antiviral Activity
Research into the antiviral properties of similar compounds indicated that they could inhibit neuraminidase activity in influenza viruses, which may extend to this compound due to structural similarities .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-Benzyl-3-Methylpyrrolidine-3-Carboxylate, and what optimization strategies address steric hindrance?

Methodological Answer: Synthesis typically involves multi-step alkylation and esterification reactions. A plausible route is:

Pyrrolidine ring formation : Cyclization of a γ-amino ester precursor under acidic conditions.

Benzylation : Use of benzyl bromide in the presence of a base (e.g., K₂CO₃) for N-alkylation.

Methylation at C3 : Selective methylation using methyl iodide and a sterically hindered base (e.g., LDA) to minimize over-alkylation.

Key Optimization : Steric hindrance from the benzyl and methyl groups requires careful temperature control (0–5°C) and slow reagent addition. Characterization via 1^1H/13^{13}C NMR and GC-MS is critical to confirm regioselectivity .

Q. How can NMR spectroscopy distinguish between diastereomers of this compound?

Methodological Answer:

  • Chiral Centers : The compound has two chiral centers (C1 and C3).
  • 1^1H NMR Splitting : Diastereomers exhibit distinct splitting patterns for protons near the chiral centers (e.g., C3 methyl and benzyl groups).
  • NOE Experiments : Nuclear Overhauser effects between the benzyl group and pyrrolidine protons can resolve stereochemistry.
  • Chiral Shift Reagents : Use of Eu(fod)₃ to split enantiomeric signals in 13^{13}C NMR .

Advanced Research Questions

Q. How do puckering parameters (Cremer-Pople) resolve conformational ambiguities in the pyrrolidine ring?

Methodological Answer:

  • Cremer-Pople Analysis : Quantifies ring non-planarity using amplitude (qq) and phase angle (ϕ\phi) coordinates derived from crystallographic data. For pyrrolidine derivatives:
    • Amplitude (qq) : Measures deviation from planarity (e.g., q=0.50.7q = 0.5–0.7 Å for moderate puckering).
    • Phase Angle (ϕ\phi) : Determines pseudorotational states (e.g., envelope vs. twist conformers).

Application : X-ray crystallography combined with software like Mercury CSD (for visualization) and SHELXL (for refinement) can validate puckering models .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structure refinement?

Methodological Answer:

  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and SHELXL’s TWIN commands for twinned crystals.
  • Discrepancy Sources :
    • Thermal Motion : High thermal parameters (B > 5 Ų) may distort bond lengths.
    • Disorder : Partial occupancy of benzyl/methyl groups requires multi-component refinement.

Example : A bond length deviation >0.02 Å from literature values warrants re-examination of hydrogen atom placement or restraint application in SHELXL .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., methyl group substitution at C3).
  • Key Parameters :
    • Activation Energy (ΔG\Delta G^\ddagger) : Higher values (>25 kcal/mol) indicate slower reactivity.
    • Electrostatic Potential Maps : Highlight nucleophilic attack sites (e.g., ester carbonyl vs. benzyl group).

Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) .

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